3-碘-1H-吲哚-5-碳腈

描述

3-Iodo-1H-indole-5-carbonitrile is a chemical compound used as a reactant for the synthesis of various compounds. It has been used in the preparation of dihydroisoquinolines via silver and L-proline co-catalyzed three-component coupling reaction . It has also been used in the chemoselective and regioselective preparation of benzoyl indoles .

Molecular Structure Analysis

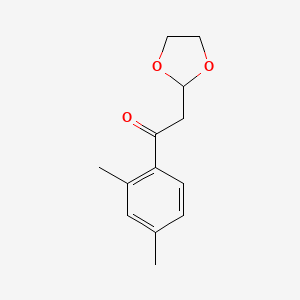

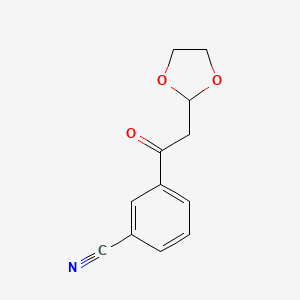

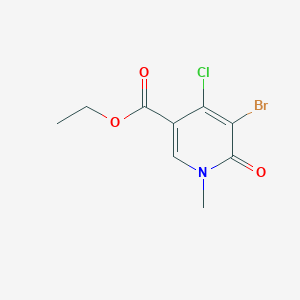

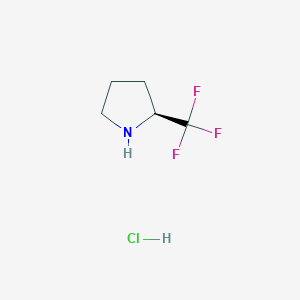

The molecular structure of 3-Iodo-1H-indole-5-carbonitrile consists of an indole ring attached to a carbonitrile group at the 5-position and an iodine atom at the 3-position . The molecular formula is C9H5IN2 and the molecular weight is 268.06 g/mol .科学研究应用

合成和交叉偶联反应

3-碘-1H-吲哚-5-碳腈是在制备多取代吲哚-2-碳腈中使用的重要化合物。通过交叉偶联反应实现这一目标,利用类似1-苄基-3-碘-1H-吲哚-2-碳腈的衍生物。这些反应对于合成二取代、三取代和四取代吲哚-2-碳腈至关重要,在各种化学合成中起着重要作用(Hrizi et al., 2021)。

制药合成中的连续流程

在制药行业中,3-碘-1H-吲哚-5-碳腈用于连续流程中对ω-氯酮的还原脱氧作用,从而生产高纯度化合物而无需进一步纯化。这种方法已经显示出增加的产物产率、减少的杂质形成和增强的安全性,证明其优于传统的批处理过程(Karadeolian et al., 2018)。

DYRK1A抑制剂的开发

已经探索了3-碘-1H-吲哚-5-碳腈衍生物在开发双特异性酪氨酸磷酸化调节激酶1A(DYRK1A)抑制剂方面的潜力。这种激酶与唐氏综合征和阿尔茨海默病等疾病有关。通过修改这些衍生物的结构,已经发现了在细胞培养实验中具有显著活性的纳摩尔级抑制剂(Meine et al., 2018)。

去甲基化反应

有机化学研究利用3-碘-1H-吲哚-5-碳腈研究去甲基化反应。这些反应对于制备具有生物活性潜力的特定氨基吲哚碳腈至关重要(Michaelidou & Koutentis, 2010)。

在SARS-CoV-2研究中的氮杂花菲衍生物

在病毒感染的背景下,研究了3-碘-1H-吲哚-5-碳腈衍生物在抑制SARS-CoV-2 RdRp中的潜力。这项研究包括分子对接分析,强调了这些化合物在抗病毒药物发现中的重要性(Venkateshan et al., 2020)。

安全和危害

The safety information for 3-Iodo-1H-indole-5-carbonitrile indicates that it has a GHS07 pictogram, with a signal word of "Warning" . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) . More detailed safety and hazard information should be obtained from the Material Safety Data Sheet (MSDS) .

作用机制

Target of Action

3-Iodo-1H-indole-5-carbonitrile is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these targets’ functions, leading to the observed biological effects.

Biochemical Pathways

Indole derivatives affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that indole derivatives may interact with the tryptophan metabolism pathway.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound’s action would lead to a variety of molecular and cellular effects, depending on the specific targets it interacts with.

属性

IUPAC Name |

3-iodo-1H-indole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5IN2/c10-8-5-12-9-2-1-6(4-11)3-7(8)9/h1-3,5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQFJLARYCQCQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=CN2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1400318.png)